
(3S,4S,5S)-3,4-Dihydroxy-5-methyldihydrofuran-2(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S,4S,5S)-3,4-Dihydroxy-5-methyldihydrofuran-2(3H)-one is a chemical compound known for its unique structure and properties It is a derivative of dihydrofuran, characterized by the presence of hydroxyl groups and a methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S,5S)-3,4-Dihydroxy-5-methyldihydrofuran-2(3H)-one typically involves the use of specific starting materials and reaction conditions. One common method includes the use of dihydrofuran as a precursor, which undergoes hydroxylation and methylation reactions to introduce the desired functional groups. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the production process, ensuring that the compound can be produced in sufficient quantities to meet demand.
化学反応の分析
Types of Reactions
(3S,4S,5S)-3,4-Dihydroxy-5-methyldihydrofuran-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form diols or other reduced derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and substitution reagents like halogenating agents or alkylating agents. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, pressures, and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation reactions may yield carbonyl compounds, while reduction reactions may produce diols
科学的研究の応用
(3S,4S,5S)-3,4-Dihydroxy-5-methyldihydrofuran-2(3H)-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of (3S,4S,5S)-3,4-Dihydroxy-5-methyldihydrofuran-2(3H)-one involves its interaction with specific molecular targets and pathways. The hydroxyl groups and methyl group play a crucial role in its binding affinity and reactivity with other molecules. These interactions can lead to various biological effects, such as modulation of enzyme activity or alteration of cellular signaling pathways.
類似化合物との比較
Similar Compounds
(3S,4S,5S)-3,4-Dihydroxy-5-methyldihydrofuran-2(3H)-one: Unique due to its specific stereochemistry and functional groups.
Dihydrofuran: Lacks the hydroxyl and methyl groups, resulting in different chemical properties and reactivity.
Hydroxymethylfuran: Contains a hydroxyl group and a methyl group but differs in the position and arrangement of these groups.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of both hydroxyl and methyl groups
特性
分子式 |
C5H8O4 |
|---|---|
分子量 |
132.11 g/mol |
IUPAC名 |
(3S,4S,5S)-3,4-dihydroxy-5-methyloxolan-2-one |
InChI |
InChI=1S/C5H8O4/c1-2-3(6)4(7)5(8)9-2/h2-4,6-7H,1H3/t2-,3+,4-/m0/s1 |
InChIキー |
JYHWQRJRDKSSIF-NUNKFHFFSA-N |
異性体SMILES |
C[C@H]1[C@H]([C@@H](C(=O)O1)O)O |
正規SMILES |
CC1C(C(C(=O)O1)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-(2-Furyl)-1,3-thiazol-2-yl]-3-(3-phenyl-1H-pyrazol-4-yl)acrylonitrile](/img/structure/B15296080.png)
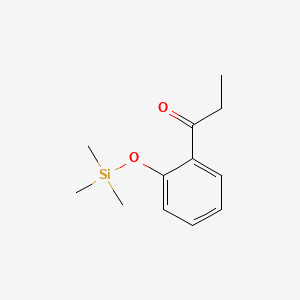
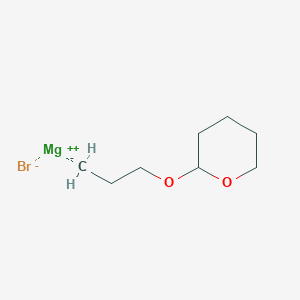

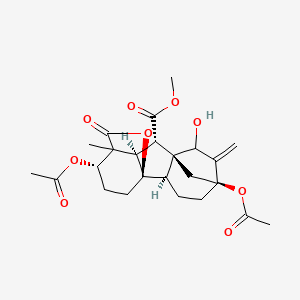
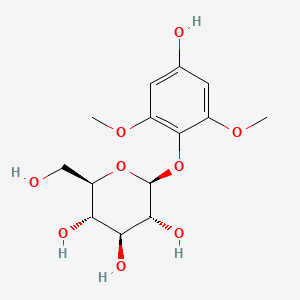
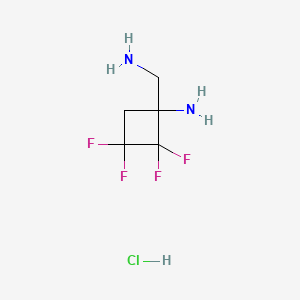
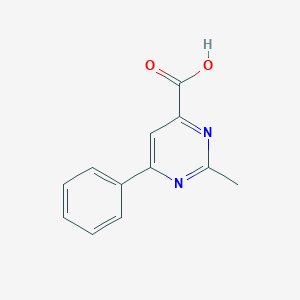
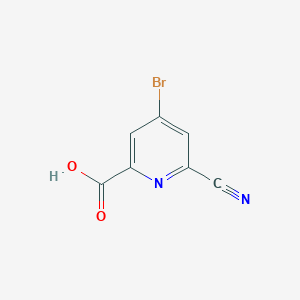
![6-Methylidene-5-oxaspiro[2.4]heptan-4-one](/img/structure/B15296131.png)
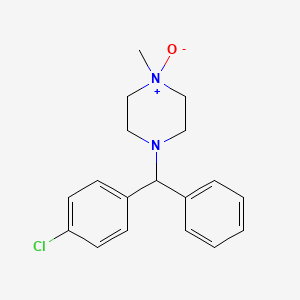

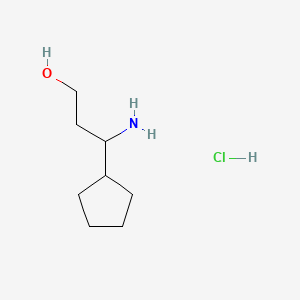
![3-[4-methoxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2-[[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl]-2H-furan-5-one](/img/structure/B15296157.png)
